Disulfide, diethoxy
CAS No.: 28752-22-9
Cat. No.: VC2445202
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28752-22-9 |
|---|---|
| Molecular Formula | C4H10O2S2 |
| Molecular Weight | 154.3 g/mol |
| IUPAC Name | (ethoxydisulfanyl)oxyethane |
| Standard InChI | InChI=1S/C4H10O2S2/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
| Standard InChI Key | WVUYNWCKWXAGLA-UHFFFAOYSA-N |
| SMILES | CCOSSOCC |
| Canonical SMILES | CCOSSOCC |
Introduction
Chemical Identity and Structure
Diethoxy disulfide is an organosulfur compound featuring a central disulfide (S-S) bond with two ethoxy groups (-OCH2CH3) attached. This structure gives the compound its distinctive chemical properties and reactivity patterns.
Table 1: Chemical Identification Properties of Diethoxy Disulfide
| Property | Value |
|---|---|
| CAS Number | 28752-22-9 |
| Molecular Formula | C4H10O2S2 |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (ethoxydisulfanyl)oxyethane |
| Canonical SMILES | CCOSSOCC |
| InChI | InChI=1S/C4H10O2S2/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
| InChI Key | WVUYNWCKWXAGLA-UHFFFAOYSA-N |
The compound consists of a disulfide linkage with two ethoxy groups attached, creating a structure with interesting chemical and physical properties. The disulfide bond (S-S) is particularly important as it can undergo various redox reactions and participate in disulfide exchange processes, making the compound valuable in numerous chemical applications .
Physical and Chemical Properties
Physical Properties
Diethoxy disulfide typically presents as a colorless to pale yellow liquid with a distinctive odor characteristic of many organosulfur compounds. It exhibits solubility patterns typical of organosulfur compounds with ethoxy groups.
Table 2: Physical Properties of Diethoxy Disulfide
| Property | Description |
|---|---|
| Physical State | Colorless to pale yellow liquid |
| Odor | Distinctive (characteristic of organosulfur compounds) |
| Solubility | Soluble in organic solvents; limited solubility in water due to hydrophobic ethoxy groups |
| Minimum Commercial Purity | 95% |
Chemical Properties
The chemical behavior of diethoxy disulfide is largely defined by its disulfide bond, which makes it susceptible to various reactions including oxidation, reduction, and disulfide exchange. The ethoxy groups also contribute to its reactivity profile, allowing for interactions with various chemical species .
Key chemical characteristics include:
-
Ability to participate in disulfide exchange reactions
-
Susceptibility to oxidation and reduction reactions
-
Potential to form cross-links in polymers and proteins
-
Reactivity with thiols to release hydrogen sulfide
Synthesis and Production
Diethoxy disulfide can be synthesized through various methodologies, with researchers reporting high yields in laboratory settings. One study reported synthesizing diethoxy disulfide with a yield of 80% . The synthesis typically employs organosulfur chemistry approaches utilizing either sulfur monochloride or disulfur transfer reagents .
The general synthetic route can be represented as:
-
Reaction of ethanol with appropriate sulfur-containing reagents
-
Formation of the disulfide bond
-
Purification to obtain the desired product
Commercial production of the compound results in products of varying purity, with most commercial samples having a minimum purity of 95% .
Applications and Uses
Pharmaceutical Applications
Diethoxy disulfide has significant applications in pharmaceutical synthesis. It serves as an intermediate in the production of important pharmaceutical compounds, particularly in the synthesis of steroids and anti-inflammatory agents. Specifically, it is used as an intermediate in the synthesis of (6α,11β,16α,17α)-(6''α,11''β,16''α,17''α)-17,17''-(Trithiodicarbonyl)bis[6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-androsta-1,4-dien-3-one, a dimerized impurity of fluticasone propionate .
Fluticasone propionate is widely used as:
-
An antiallergic agent
-
An anti-asthmatic medication
-
An anti-inflammatory drug
The compound has also been identified as a cyclin-dependent kinase inhibitor with potential to induce apoptosis in cancer cells, suggesting possible anticancer applications .
Chemical Research Applications
In chemical research, diethoxy disulfide has several important applications:
-
As a model compound in studies of disulfide bond behavior
-
In investigations of thiol-disulfide exchange reactions
-
As a hydrogen sulfide (H2S) releasing agent in biological studies
-
In redox relay investigations
Research has shown that dialkoxydisulfides including diethoxy disulfide can release H2S when triggered by thiols. This thiol-mediated H2S release occurs rapidly, with complete release within 10 minutes, producing only the original alcohols and disulfides as byproducts .
| Product Reference | Purity | Price Range | Estimated Delivery |
|---|---|---|---|
| IN-DA002WDC | - | To inquire | Tue 22 Apr 25 |
| TR-D679523 | - | 1,547.00 € (2500mg) | Mon 02 Jun 25 |
| 3D-DBA75222 | Min. 95% | 2,192.00 € (2g) / 4,037.00 € (5g) | Tue 15 Jul 25 |
Chemical Reactivity
Disulfide Exchange Reactions
Diethoxy disulfide can participate in disulfide exchange reactions, which are crucial in various biochemical processes. These reactions involve the exchange of disulfide bonds with other thiol or disulfide-containing compounds. Recent research has explored the use of diethoxy disulfide in thiol-disulfide exchange processes that coordinate the release of nitric oxide and other bioactive compounds .
The general mechanism involves:
-
Nucleophilic attack by a thiolate anion on the disulfide bond
-
Formation of a mixed disulfide intermediate
-
Release of a thiolate leaving group
-
Formation of a new disulfide bond
Hydrogen Sulfide Release
Research has demonstrated that dialkoxydisulfides, including diethoxy disulfide, can function as hydrogen sulfide (H2S) donors. The release of H2S is triggered by thiols and occurs rapidly, typically completing within 10 minutes. This property makes diethoxy disulfide potentially valuable in biological research focused on H2S signaling pathways .
The thiol-mediated H2S release mechanism involves:
-
Nucleophilic attack by the thiol on the disulfide bond
-
Formation of intermediate species
-
Decomposition to release H2S
-
Formation of disulfides and the original alcohols as byproducts
Research Findings and Studies
Thiol-Disulfide Exchange Studies
Recent research has examined the role of diethoxy disulfide in thiol-disulfide exchange processes. A study published in Science Partner Journals investigated how thiol-disulfide exchange can coordinate the release of nitric oxide and immunoregulators in biomedical applications. The researchers developed thiol-disulfide hybrid mesoporous organosilica nanoparticles that improved the storage and sustained release of nitric oxide through thiol-disulfide exchange mechanisms .
The study found that:
-
Thiyl radicals produced after nitric oxide release could cleave disulfide bonds
-
This process degraded the matrix via thiol-disulfide exchange
-
The result was a synchronized release of bioactive agents
-
This mechanism showed promising applications in treating inflammatory diseases
Hydrogen Sulfide Releasing Properties
Investigations into hydrogen sulfide (H2S) releasing compounds have identified diethoxy disulfide as a potential H2S donor. Studies have shown that the compound can release H2S when triggered by thiols, with the reaction completing rapidly (within 10 minutes). The only byproducts of this process are the conversion of thiols into disulfides and the release of the original alcohols used in the synthesis of the diethoxy disulfide .
These findings suggest potential applications for diethoxy disulfide in:
-
Biological studies of H2S signaling
-
Medical research related to H2S therapeutic effects
-
Development of controlled-release H2S donors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume